Isoindolinone Urea derivative
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H35N3O3 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N,N-dimethyl-5-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]pentanamide |
InChI |
InChI=1S/C32H35N3O3/c1-19(2)38-18-20-12-13-26-23(15-20)29-25-17-33-32(37)30(25)28-22-10-6-5-9-21(22)16-24(28)31(29)35(26)14-8-7-11-27(36)34(3)4/h5-6,9-10,12-13,15,19H,7-8,11,14,16-18H2,1-4H3,(H,33,37) |
InChI Key |
FBRQJIGPZJLFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCCC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isoindolinone Urea Derivatives
Strategies for Isoindolinone Ring Construction
One of the most direct strategies for synthesizing isoindolinone derivatives involves the modification of readily available starting materials such as phthalimides and phthalimidines (also known as isoindolinones). researchgate.netnih.govmdpi.com This approach is foundational and can be a straightforward pathway to variously substituted isoindolinones, although it may sometimes require multiple steps to achieve the desired final product. nih.govresearchgate.net
A key transformation in this category is the selective reduction of one of the two carbonyl groups in a phthalimide (B116566). For instance, N-substituted phthalimides can be selectively reduced to the corresponding 3-hydroxyisoindolinones, which are versatile intermediates. These hydroxylactams can then undergo further reactions. A notable example is the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which proceeds via an intermolecular OH transfer to create isoindolinone derivatives containing sterically demanding continuous quaternary carbons. rsc.org
Another functionalization approach involves nucleophilic addition to the carbonyl group of the phthalimide or isoindolinone ring. Phthalides, for example, can be subjected to ring-opening followed by a tandem conjugate addition/lactamization sequence with an appropriate amine to construct the isoindolinone nucleus. chim.it These methods leverage the existing cyclic framework to build complexity and introduce desired substituents.
Transition metal catalysis has revolutionized the synthesis of isoindolinones, offering powerful and efficient methods for constructing the heterocyclic skeleton through the formation of new carbon-carbon bonds. researchgate.netnih.gov These catalytic methods, including C-H activation, cross-coupling, carbonylation, and cycloaddition reactions, often provide access to a wide array of substituted isoindolinones from simple precursors. researchgate.netnih.govmdpi.com
Transition metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for isoindolinone synthesis. nih.gov This approach typically involves the use of N-substituted benzamides as starting materials, where a directing group on the nitrogen atom facilitates the ortho-C-H functionalization of the aromatic ring. nih.gov
Rhodium, palladium, ruthenium, and cobalt complexes are commonly employed catalysts for these transformations. rsc.org For instance, Rh(III) complexes can catalyze the C-H functionalization of aryl hydroxamates with ortho-substituted styrenes to produce isoindolinones under mild conditions. nih.gov Similarly, rhodium catalysts enable the annulation of N-benzoylsulfonamides with various olefins to yield 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov A notable feature of many C-H activation methods is the requirement for a stoichiometric oxidant to regenerate the active catalyst. rsc.org However, recent developments include oxidant-free systems, such as the use of a Pd/C catalyst for the dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides, where H₂ is the only byproduct. rsc.orgresearchgate.net
Electrochemical methods also offer a sustainable approach to C-H activation. An electrochemical strategy using simple o-alkyl benzoic acids and nitriles can generate isoindolinones under metal- and external oxidant-free conditions, proceeding through an aroyloxy radical-mediated 1,5-hydrogen atom transfer (HAT) process. rsc.org
Table 1. Examples of C-H Activation Strategies for Isoindolinone Synthesis
| Catalyst/System | Substrates | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|
| [RhCpCl₂]₂ | Aryl Hydroxamates | ortho-Substituted Styrenes | High regioselectivity at room temperature. | nih.gov |
| [{RhCl₂Cp}₂] | N-Benzoylsulfonamides | Olefins, Diazoacetate | Broad compatibility with terminal and internal olefins. | nih.gov |
| Pd/C | 2-Benzyl-N-mesylbenzamides | None (Intramolecular) | Oxidant-free dehydrogenative C(sp³)–H amidation. | rsc.org |
| Electrochemical (Metal-free) | o-Alkyl Benzoic Acids | Nitriles | Sustainable; avoids external oxidants and metal catalysts. | rsc.org |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of isoindolinone derivatives. The Suzuki-Miyaura coupling, in particular, provides a robust method for creating C-C bonds.
A notable strategy involves a tandem aza-Heck/Suzuki cross-coupling reaction. In this process, O-phenyl hydroxamic ethers react with arylboronic or alkenylboronic acids in the presence of a palladium catalyst and chiral phosphoramidite (B1245037) ligands. nih.govacs.org This sequence allows for the efficient and enantioselective synthesis of chiral isoindolinones under mild conditions, demonstrating excellent functional group tolerance. nih.govacs.org Another approach utilizes potassium N-methyltrifluoroborate isoindolin-1-one (B1195906) in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl chlorides, providing access to libraries of substituted N-benzyl isoindolin-1-ones. tandfonline.com These methods highlight the power of cross-coupling to forge key bonds in the final stages of a synthesis, allowing for significant structural diversification.
Carbonylative cyclization, which incorporates a molecule of carbon monoxide (CO), is a powerful tool for building the lactam ring of the isoindolinone core. acs.orgtandfonline.com Palladium catalysts are frequently used to mediate these reactions.
One approach involves the Pd-catalyzed C-H carbonylation of benzylamines. acs.org Using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen), this method avoids the need to handle gaseous CO and produces a variety of isoindolinone derivatives in moderate to high yields. acs.org Another classic strategy is the carbonylative cyclization of substrates like 2-bromobenzaldehyde (B122850) with diamines or 2-(2-bromophenyl)-2-oxazolines, which proceed via an intramolecular acylpalladation mechanism. tandfonline.comrsc.org More complex, fused isoindolinone systems can be accessed through palladium-catalyzed cascade carbonylation reactions, for example, by reacting 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes. nih.gov
Table 2. Selected Carbonylative Approaches to Isoindolinones
| Catalyst | Substrate | CO Source | Product Type | Reference |
|---|---|---|---|---|
| PdCl₂ | Benzylamines | TFBen | Substituted Isoindolinones | acs.org |
| Pd(PPh₃)₂Cl₂ | 2-Bromobenzaldehyde and Diamines | CO Gas | Tricyclic Isoindolinones | tandfonline.com |
| Pd-Ni Bimetallic System | 2-(2-Bromophenyl)-2-oxazolines | CO Gas | Substituted Isoindolinones | rsc.org |
| Pd(OAc)₂ | 2-Bromo-N-(2-iodophenyl)benzamides | Mo(CO)₆ | Fused Tetracyclic Isoindolinones | nih.gov |
Annulation and cycloaddition reactions provide convergent and efficient pathways to construct the fused-ring system of isoindolinones, often creating multiple bonds and stereocenters in a single step. These reactions can be catalyzed by various transition metals or proceed through pericyclic mechanisms.
A prominent example is the rhodium-catalyzed [4+1] annulation between N-(tert-butoxycarbonyl)benzamides and alkenes, which proceeds via C-H activation to form the isoindolinone ring. researchgate.net Palladium catalysis can achieve a [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines to furnish pyrrole (B145914) rings, a related transformation demonstrating the power of this strategy. mdpi.com
Formal [4+2] cycloaddition (Diels-Alder type) reactions have also been developed. For instance, acid-catalyzed intramolecular reactions of isoindolinone-derived hydroxylactams bearing enone or enal functionalities can generate spiro isoindolinone derivatives. nii.ac.jp In this process, N-acylenamides are generated in situ and react with the tethered dienophile. nii.ac.jp A de novo synthesis of the entire isoindolinone scaffold has been achieved using a hexadehydro-Diels–Alder (HDDA) reaction, where an amide carbonyl group was conjugated to a 1,3-diyne component, showcasing a powerful strategy for building the core aromatic ring itself. acs.org Furthermore, enantioselective [3+2] cycloadditions mediated by chiral catalysts have been used to construct axially chiral spirocyclic isoindolinones. beilstein-journals.org
Carbonylation Reactions
Construction via Lactam and Aromatic Ring Formation
The synthesis of the isoindolinone core often involves the formation of the γ-lactam ring fused to a benzene (B151609) ring. chim.it This can be achieved through several strategic disconnections of the target molecule. chim.it One common pathway involves the cyclization of an appropriate precursor where the nitrogen atom of an amide attacks an ortho-positioned electrophilic carbon. chim.it For instance, the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines can yield N-substituted isoindolinones.
Another strategy involves the Parham cyclization, where an aryllithium species, generated via lithium-halogen exchange, reacts with a pendant electrophilic center to form the isoindolinone ring. rsc.org This method has been successfully applied to the synthesis of novel isoindolinone collections. rsc.org Furthermore, tandem methodologies are prevalent, where the lactamization follows the creation of a chiral amine, often through the asymmetric addition to an o-imine group catalyzed by a chiral metal. chim.it The direct condensation of ortho-phthalaldehyde with an amino alcohol in the presence of a synthetic auxiliary has also been explored, utilizing neighboring group assistance from the alcohol functionality.
The table below summarizes selected starting materials and the corresponding isoindolinone formation strategy.
| Starting Materials | Synthetic Strategy | Reference |
| 2-Carboxybenzaldehyde and amines | Reductive C-N coupling and intramolecular amidation | |
| Aryl halides with a pendant electrophile | Parham cyclization (lithium-halogen exchange and cyclization) | rsc.org |
| o-Imine precursors | Asymmetric addition followed by lactamization | chim.it |
| ortho-Phthalaldehyde and amino alcohols | Direct condensation with auxiliary assistance |
Stereoselective Synthesis of Chiral Isoindolinones
The development of asymmetric methods to produce enantioenriched 3-substituted isoindolinones is of great interest due to the often-enhanced biological activity of single enantiomers. beilstein-journals.org Catalytic asymmetric synthesis has emerged as a powerful tool, employing chiral metal complexes, organocatalysts, and phase transfer catalysts. chim.it
Transition metal catalysis offers a versatile platform for the enantioselective synthesis of isoindolinones. Chiral complexes of metals such as rhodium, palladium, iridium, copper, and magnesium have been successfully employed. researchgate.net For example, rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylic esters, directed by a chiral N-sulfinyl amide, produces diastereoisomeric chiral isoindolinones. researchgate.net The subsequent removal of the chiral auxiliary yields enantiomerically pure (S)-isoindolinones. researchgate.net Cobalt-catalyzed enantioselective C-H carbonylation has also been developed, providing access to a wide array of chiral isoindolinones with high enantioselectivities. rsc.org
Organocatalysis provides a metal-free alternative for the stereoselective synthesis of isoindolinones. Chiral phosphoric acids, thioureas, and their derivatives are common catalysts. metu.edu.trresearchgate.net Bifunctional organocatalysts, such as those combining a tertiary amine with a urea (B33335) or thiourea (B124793) group, have proven effective. beilstein-journals.orgresearchgate.net For instance, chiral tertiary-amine catalysts bearing a urea group have been shown to afford 3-substituted isoindolinones in high yields and enantioselectivities from the reaction of 2-formylarylnitriles and malonates through an aldol-cyclization-rearrangement tandem reaction. researchgate.net These bifunctional catalysts activate both the nucleophile and the electrophile, facilitating the stereocontrolled formation of the new chiral center. d-nb.info
Chiral phase transfer catalysis (PTC) is another powerful strategy for the asymmetric synthesis of isoindolinones. chim.it This method often utilizes chiral quaternary ammonium (B1175870) salts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, to control the stereochemical outcome of the reaction. beilstein-journals.orgrsc.org These catalysts operate by forming a chiral ion pair with the substrate, which then reacts in a stereoselective manner. Bifunctional phase-transfer catalysts, which incorporate a hydrogen-bonding moiety like a urea or thiourea group alongside the quaternary ammonium salt, have been particularly successful. d-nb.infobeilstein-journals.org These catalysts have been used in the asymmetric cascade synthesis of key isoindolinone building blocks, achieving good yields and enantioselectivities. d-nb.info An efficient heterochiral crystallization can further enhance the enantiomeric purity of the products. beilstein-journals.org
The table below highlights different catalytic systems used in the stereoselective synthesis of isoindolinones.
| Catalytic System | Catalyst Type | Key Features | Reference(s) |
| Chiral Metal Catalysis | Rhodium(III), Cobalt(II) | C-H activation, annulation, carbonylation | rsc.orgresearchgate.net |
| Organocatalysis | Chiral Phosphoric Acids, Bifunctional (Thio)ureas | Metal-free, tandem reactions | beilstein-journals.orgresearchgate.net |
| Chiral Phase Transfer Catalysis | Cinchona Alkaloid Derivatives, Bifunctional Ammonium Salts | Cascade reactions, ion-pair formation | d-nb.infobeilstein-journals.orgrsc.org |
Classical resolution via the formation of diastereomeric salts remains a viable method for obtaining enantiomerically pure isoindolinones, particularly when the molecule contains an acidic or basic handle. chim.it This technique involves reacting the racemic isoindolinone derivative with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. acs.org These salts, having different physical properties, can then be separated by fractional crystallization. chim.it For example, racemic isoindolinone carboxylic acids have been resolved using chiral amines like (+)-ephedrine. chim.it Similarly, basic isoindolinone derivatives have been resolved using chiral acids like L-malic acid. chim.it While effective, this method can be limited by the efficiency of the crystallization process and the need for stoichiometric amounts of the resolving agent. chim.it
Chiral Phase Transfer Catalysis
Strategies for Urea Moiety Formation
The introduction of a urea functional group onto the isoindolinone scaffold can be achieved through various synthetic strategies. These methods can involve the reaction of an amino-isoindolinone precursor with a suitable carbonyl source or a one-pot cyclization that concurrently forms the urea.
One of the most common methods for forming a urea is the reaction of an amine with an isocyanate. unipr.it In the context of isoindolinone urea derivatives, an amino-substituted isoindolinone can be reacted with an appropriate isocyanate to yield the desired product. This reaction is often facilitated by a catalytic amount of a non-nucleophilic base. unipr.it For instance, the regioselective formation of a urea on a 2-amino-substituted heterocyclic core has been achieved using isocyanates in the presence of catalytic 4-(dimethylamino)pyridine (DMAP). unipr.it
Another approach involves the use of phosgene (B1210022) or its synthetic equivalents to couple two amine fragments, one of which would be the amino-isoindolinone. However, due to the high toxicity of phosgene, alternative, safer carbonylating agents are preferred. These include carbonyldiimidazole (CDI), dialkyl carbonates, or even carbon dioxide under specific catalytic conditions. acs.org
Catalytic methods for urea synthesis that avoid harsh reagents are continually being developed. Ruthenium-catalyzed dehydrogenative coupling of amines with methanol (B129727) as a C1 source has been reported for the synthesis of ureas, producing hydrogen as the only byproduct. rsc.org Similarly, guanidine-catalyzed reactions of amines with carbon dioxide provide an environmentally benign route to ureas. acs.org A catalyst-free method for the synthesis of N-substituted ureas in water involves the nucleophilic addition of amines to potassium isocyanate under mild acidic conditions.
In some cases, the urea moiety can be incorporated as part of a cyclization reaction. For example, a one-pot urea formation-cyclization strategy has been employed where an intermediate is treated with an isocyanate, leading to the formation of a fused ring system containing a hydantoin (B18101) (a cyclic urea) moiety. researchgate.net
The table below outlines several strategies for the formation of the urea moiety.
| Reagent/Catalyst | Strategy | Key Features | Reference(s) |
| Isocyanates | Reaction with an amino-isoindolinone | Direct, often high-yielding | unipr.it |
| Potassium Isocyanate/H₂O | Reaction with an amino-isoindolinone | Catalyst-free, aqueous conditions | |
| CO₂/Guanidine Catalyst | Carbonylation of amines | Environmentally friendly C1 source | acs.org |
| Methanol/Ruthenium Catalyst | Dehydrogenative coupling with amines | Atom-economical, H₂ as byproduct | rsc.org |
| Isocyanate/DBU | One-pot urea formation-cyclization | Forms fused cyclic urea structures | researchgate.net |
Traditional Approaches: Phosgene and its Derivatives
Historically, the synthesis of urea derivatives has heavily relied on the use of phosgene (COCl₂) and its safer, solid-state equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.govresearchgate.net Phosgene, a highly toxic gas, reacts with amines to form isocyanate intermediates. nih.govbeilstein-journals.org These isocyanates are then subsequently reacted with another amine to produce the final urea compound. nih.gov This method, while effective for creating both symmetrical and unsymmetrical ureas, poses significant safety and environmental hazards due to the extreme toxicity of phosgene. nih.govresearchgate.net
Triphosgene, a crystalline solid, is often preferred as a safer alternative because it is easier to handle. nih.govcommonorganicchemistry.com However, it still generates phosgene in situ during the reaction, necessitating careful handling and safety precautions. nih.govcommonorganicchemistry.com The reaction of an aniline (B41778) derivative with triphosgene in the presence of a base like triethylamine (B128534) (Et₃N) generates an isocyanate intermediate, which can then be treated with a second amine to yield the desired urea derivative. nih.gov
Phosgene-Free Methods for Urea Synthesis
Growing environmental and safety concerns have spurred the development of numerous phosgene-free methods for urea synthesis. nih.govresearchgate.net These alternative routes often employ less hazardous reagents and offer more sustainable approaches to this important class of compounds. nih.gov
Isocyanate Intermediates
The generation of isocyanate intermediates remains a cornerstone of urea synthesis, even in phosgene-free methods. nih.gov A common approach involves the reaction of amines with various reagents to form isocyanates, which are then trapped by another amine to form the urea. nih.govcommonorganicchemistry.com For instance, a metal-free synthesis of aryl isocyanates has been developed using arylamines and carbon dioxide (CO₂). In this process, a carbamic acid intermediate is formed and subsequently dehydrated to produce the isocyanate. acs.orgresearchgate.net This in situ generated isocyanate can then react with various amines to yield unsymmetrical ureas. acs.org Another approach involves the use of acetoacetanilides, which can be considered masked reagents that liberate reactive isocyanates in situ upon reaction with amines. lnu.edu.cn
Carbonates and Carbonyldiimidazole
Safer alternatives to phosgene include various carbonate derivatives and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govrsc.org Dimethyl carbonate and diethyl carbonate are less toxic reagents that can be used for the synthesis of ureas. nih.gov CDI is a particularly useful and versatile crystalline solid reagent for this purpose. nih.govkoreascience.krwikipedia.org It reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then readily reacts with a second amine to produce the urea, with the only byproduct being the easily removable and non-toxic imidazole. koreascience.krresearchgate.net This method is advantageous as it avoids the formation of chlorinated byproducts. nih.gov
| Reagent | Advantages | Disadvantages |
| Phosgene | Highly reactive, versatile | Extremely toxic gas, hazardous byproducts |
| Triphosgene | Solid, easier to handle than phosgene | Generates phosgene in situ, still toxic |
| Isocyanates | Direct route to ureas | Often synthesized from phosgene, can be toxic |
| Carbonates | Less toxic than phosgene | May require harsher conditions |
| CDI | Solid, non-toxic byproducts, mild conditions | Can be moisture sensitive |
Amination, Rearrangement, and Substitution Reactions
Several classical name reactions in organic chemistry have been adapted for the synthesis of urea derivatives, often proceeding through isocyanate intermediates. The Curtius, Hofmann, and Lossen rearrangements are prominent examples. nih.gov
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to form a urea. acs.orgorganic-chemistry.orgthieme.de This method is versatile and can be performed under mild conditions. organic-chemistry.orgthieme.de
The Hofmann rearrangement of primary amides with reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, leading to the formation of N-substituted ureas. organic-chemistry.org
The Lossen rearrangement of hydroxamic acids or their derivatives can also be employed to generate isocyanates for urea synthesis. nih.govrsc.org
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions have emerged as powerful and atom-economical methods for synthesizing ureas. nih.govacs.org These reactions typically utilize carbon monoxide (CO) or a CO surrogate as the carbonyl source. nih.govacs.org For example, the palladium-catalyzed reductive carbonylation of nitroarenes in the presence of amines provides a direct route to unsymmetrical ureas. rsc.org This method is tolerant of various functional groups and the heterogeneous catalyst (Pd/C) can often be recycled and reused. rsc.org Another approach involves the palladium-catalyzed oxidative carbonylation of amines, where an oxidant is used to facilitate the reaction with CO. acs.orgmdpi.comresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) has been used as a safer, solid source of CO in some palladium-catalyzed carbonylation reactions. acs.orgmdpi.com
Synthesis of Unsymmetrical Urea Derivatives
The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, presents a greater challenge than the synthesis of their symmetrical counterparts due to the potential for the formation of mixtures of products. mdpi.comnih.gov Many of the methods described above can be adapted for the synthesis of unsymmetrical ureas by carefully controlling the reaction conditions and the order of addition of reagents. nih.govacs.org
For instance, the reaction of an isocyanate with a different amine is a direct route to unsymmetrical ureas. nih.gov Phosgene-free methods, such as those employing CDI or carbonates, are also well-suited for this purpose. nih.govresearchgate.net The sequential addition of two different amines to CDI allows for the controlled synthesis of unsymmetrical ureas. researchgate.net
Rearrangement reactions like the Curtius rearrangement are particularly useful for synthesizing unsymmetrical ureas, as the isocyanate intermediate can be generated from one starting material and then reacted with a wide variety of amines. acs.orgnih.gov Palladium-catalyzed carbonylation reactions also offer a versatile platform for the synthesis of unsymmetrical ureas by coupling different amines with a carbonyl source. acs.orgrsc.org
| Method | Key Features | Application to Unsymmetrical Ureas |
| Phosgene/Triphosgene | Forms isocyanate intermediate | Sequential addition of amines |
| Isocyanate Intermediates | Direct reaction with amines | Reaction of a specific isocyanate with a different amine |
| CDI | Stepwise activation of amines | Sequential addition of two different amines |
| Rearrangement Reactions | In situ generation of isocyanates | Trapping of the isocyanate with a desired amine |
| Pd-catalyzed Carbonylation | Coupling of amines and a carbonyl source | Cross-coupling of two different amines or an amine and a nitroarene |
Integrated Synthetic Protocols for Isoindolinone Urea Derivatives
Integrated synthetic protocols that combine multiple reaction steps into a single, streamlined process are highly sought after for their efficiency and atom economy. These approaches minimize the need for purification of intermediates, saving time and resources.
Multi-step Synthesis Approaches
Multi-step synthesis remains a fundamental strategy for the construction of complex isoindolinone urea derivatives. This approach allows for the careful and controlled introduction of functional groups and the construction of the heterocyclic core.
A common multi-step strategy involves the initial formation of an isoindolinone ring, followed by the introduction of the urea moiety. For instance, a sequence can begin with the synthesis of 3-substituted isoindolinones. researchgate.net One such method involves the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which yields isoindolinone derivatives containing continuous quaternary carbons. rsc.org Another approach starts from 2-(2-carboxyethyl)benzoic acid or homophthalic acid to generate isoquinolone and isoindolinone derivatives, respectively. metu.edu.tr The transformation of acyl azides derived from these starting materials into urea derivatives, followed by ring-closure, provides the desired isoquinolone structures. metu.edu.tr
In a different multi-step approach, isoindolinone derivatives can be synthesized from phthalimides or phthalimidines. nih.gov While effective, this can require several steps to achieve the final target molecule. nih.gov For example, a three-step synthesis has been reported where substituted benzoyl chlorides react with ammonium thiocyanate (B1210189) to form benzoyl isothiocyanates. These intermediates then react with phthalimide to produce benzoyl thioureas, which upon condensation with hydrazine (B178648) hydrate, yield 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones. researchgate.net
Furthermore, a two-step sequence involving a Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed deamidative C-C coupling has been developed. nih.govresearchgate.net This method allows for the synthesis of a broad range of isoindolinone derivatives from 2-halobenzoic acids, isocyanides, amines, and aldehydes. nih.gov
The following table provides an overview of selected multi-step synthetic approaches.
| Starting Materials | Key Intermediates | Final Product Type | Reference |
| 3-Hydroxyisoindolinones, Diazo compounds | - | Isoindolinones with quaternary carbons | rsc.org |
| 2-(2-Carboxyethyl)benzoic acid | Acyl azides, Isocyanates | Isoquinolone derivatives | metu.edu.tr |
| Substituted benzoyl chlorides, Ammonium thiocyanate, Phthalimide | Benzoyl isothiocyanates, Benzoyl thioureas | 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones | researchgate.net |
| 2-Halobenzoic acids, Isocyanides, Amines, Aldehydes | Ugi-4CR diamides | Isoindolinone derivatives | nih.govresearchgate.net |
One-Pot Reaction Strategies
One-pot reactions offer a significant improvement in efficiency over traditional multi-step syntheses by combining multiple transformations in a single reaction vessel. This approach avoids the isolation and purification of intermediates, leading to reduced reaction times, solvent usage, and waste generation.
Several one-pot strategies have been developed for the synthesis of isoindolinone derivatives. One such method involves the lithiation of N'-benzyl-N,N-dimethylurea and its derivatives with t-BuLi, followed by reaction with various electrophiles to afford 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org
Transition-metal catalysis plays a crucial role in many one-pot syntheses of isoindolinones. nih.gov For example, Rh(III)-catalyzed three-component reactions of benzoyl chlorides, 2-aminophenols, and electron-deficient alkenes provide a single-step route to substituted isoindolinones. nih.gov Similarly, a Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines allows for the facile synthesis of N-substituted quaternary isoindolinones. acs.org In this process, ketones are converted in situ to diazo compounds, which then undergo insertion with benzamides. acs.org
Another notable one-pot method is the synthesis of ω-substituted arylbiurets from readily available starting materials, which offers a simple work-up and good yields. organic-chemistry.org Furthermore, a one-pot, two-step reaction has been developed for the synthesis of unsymmetrical urea derivatives using commercially available ruthenium pincer complexes as catalysts, with hydrogen as the only byproduct. organic-chemistry.org
The table below summarizes some one-pot reaction strategies for isoindolinone urea derivatives.
| Catalyst/Reagent | Reactants | Product Type | Reference |
| t-BuLi | N'-benzyl-N,N-dimethylurea, Electrophiles | 3-Substituted isoindolin-1-ones | beilstein-journals.org |
| Rh(III) | Benzoyl chlorides, 2-Aminophenols, Alkenes | Substituted isoindolinones | nih.gov |
| Rh(III) | Benzamides, Ketones, Hydrazines | N-Substituted quaternary isoindolinones | acs.org |
| Ruthenium pincer complexes | Methanol, Amines | Unsymmetrical urea derivatives | organic-chemistry.org |
| DBU | Intermediate 5, t-butyl isocyanate | Compound 7a | researchgate.net |
Microwave-Assisted Synthesis in Isoindolinone Urea Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netbeilstein-journals.orgucl.ac.be
In the context of isoindolinone urea chemistry, microwave irradiation has been successfully applied to accelerate various synthetic transformations. For example, a ligand-free, palladium-catalyzed domino C-C/C-N coupling reaction between amides and isocyanides has been developed under microwave conditions to construct diverse isoindolinone derivatives. researchgate.netresearchgate.net This strategy provides the products in moderate to good yields and with high stereoselectivity. researchgate.net
Microwave assistance has also been employed in the one-pot synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines. beilstein-journals.org This protocol combines nucleophilic substitution and a Staudinger-aza-Wittig reaction in the presence of a polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. beilstein-journals.org The use of microwave irradiation significantly shortens the reaction time. beilstein-journals.org
Furthermore, the synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) amide and urea derivatives has been achieved with very good yields under mild, microwave-assisted conditions. scipublications.com The initial reaction between a piperazine-substituted nitrile and a hydrazide to form the intermediate 3,5-substituted 1,2,4-triazole (B32235) is efficiently promoted by microwaves, with a significant reduction in reaction time. scipublications.com
The following table highlights examples of microwave-assisted syntheses in this field.
| Reaction Type | Catalyst/Reagents | Product Type | Key Advantage | Reference |
| Domino C-C/C-N Coupling | Palladium (ligand-free) | Isoindolinone derivatives | High stereoselectivity | researchgate.netresearchgate.net |
| One-pot Nucleophilic Substitution/Staudinger-aza-Wittig | Polymer-bound diphenylphosphine, CO2 | N,N'-disubstituted urea derivatives | Rapid synthesis | beilstein-journals.org |
| Triazole and Urea Formation | - | 3,5-disubstituted 1,2,4-triazole based piperazine ureas | Reduced reaction time, good yields | scipublications.com |
| Hydantoin Synthesis | - | Phenytoin and derivatives | Yield improvement, cleaner reaction | ucl.ac.be |
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of chemical moieties into a complex molecule at a late step in the synthetic sequence. This approach is particularly valuable in drug discovery and development as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.
For isoindolinone urea derivatives, late-stage functionalization strategies can be employed to modify the core structure or introduce diverse substituents. One approach involves the divergent C(sp3)-H bond functionalization of isoindolinone derivatives. rsc.orgresearchgate.net For example, a copper-catalyzed C-H cross-dehydrogenative coupling can be used to form a new C-C bond, leading to the assembly of the isoindolo[1,2-a]isoquinolinone tetracyclic system found in nuevamine. rsc.orgresearchgate.net This methodology has the advantage of not requiring pre-functionalized substrates. rsc.orgresearchgate.net
Another strategy for late-stage functionalization is the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator. mdpi.com This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope, making it suitable for the late-stage modification of complex molecules. mdpi.com For instance, highly functionalized piperidines have been successfully incorporated, demonstrating the potential for modifying medicinally relevant compounds. mdpi.com
The development of new families of compounds, such as the Valmerins, which contain a tetrahydropyrido[1,2-a]isoindone core functionalized with a (het)aryl urea, also highlights the utility of late-stage functionalization. researchgate.net This approach allows for the synthesis of a dozen of derivatives that have shown inhibitory activity against certain kinases. researchgate.net
The table below provides examples of late-stage functionalization strategies.
| Functionalization Method | Key Reagent/Catalyst | Target Modification | Application Example | Reference |
| C(sp3)-H Cross-Dehydrogenative Coupling | Copper | C-C bond formation | Synthesis of nuevamine | rsc.orgresearchgate.net |
| Amide-Amine Coupling | PhI(OAc)2 | Unsymmetrical urea formation | Modification of medicinally relevant compounds | mdpi.com |
| (Het)aryl Urea Functionalization | - | Introduction of (het)aryl urea moiety | Synthesis of Valmerins | researchgate.net |
Mechanistic Investigations in Isoindolinone Urea Derivative Synthesis
Reaction Mechanism Elucidation of Key Transformations
The construction of the isoindolinone core often involves intricate reaction pathways, including the formation of reactive intermediates, sequential bond-forming events, and selective bond activations.
N-acyliminium ions are highly valuable and versatile reactive intermediates in the synthesis of nitrogen-containing heterocycles, including isoindolinones. acs.orgnih.gov These electrophilic species are powerful precursors for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net
The generation of N-acyliminium ions is traditionally accomplished under acidic conditions from precursors bearing a suitable leaving group, such as hydroxyl, alkoxy, or acetoxy groups. acs.org For instance, readily available 3-hydroxyisoindolinones serve as excellent precursors. acs.org The reaction can be promoted by stoichiometric Lewis acids like BF₃·OEt₂, Sc(OTf)₃, and TiCl₄, or by Brønsted acids such as p-toluenesulfonic acid (p-TsOH). acs.org More contemporary methods focus on catalytic generation, utilizing catalysts like calcium(II) to form the N-acyliminium ion under milder conditions, which is then trapped by a range of nucleophiles. acs.org These nucleophiles can include carbon, nitrogen, and sulfur-based reactants, leading to a variety of functionalized isoindolinone scaffolds. acs.org The intramolecular trapping of these ions is a particularly effective strategy for building fused ring systems. acs.org
The general mechanism involves the acid- or catalyst-promoted removal of a leaving group (e.g., -OH) from a precursor like a 3-hydroxyisoindolinone, forming the resonance-stabilized N-acyliminium ion. This highly electrophilic intermediate is then rapidly intercepted by an internal or external nucleophile to yield the final product. The utility of this method is highlighted by its application in the addition of in-situ generated organoalane reagents to N-acyliminium ions, providing a convergent pathway to complex isoindolinones. nih.gov
Table 1: Research Findings on Acyliminium Ion Intermediates
| Precursor Type | Generation Method | Nucleophile Type | Key Outcome | Citation |
|---|---|---|---|---|
| 3-Hydroxyisoindolinones | Calcium(II) catalysis | Carbon, Nitrogen, Sulfur | Provides high-value scaffolds in good to excellent yields under mild conditions. | acs.org |
| Methoxy (B1213986)/Phenoxy lactams | Lewis Acid (e.g., BF₃·OEt₂) | In situ generated alkenylalanes | Rapid access to functionalized isoindolinones, precursors for tricyclic products. | nih.gov |
| 3-Aryl-3-hydroxyisoindolin-1-ones | Chiral Phosphoric Acid | Benzothiazoline (hydride source) | Asymmetric hydrogenolysis proceeds via an acyliminium ion to give chiral isoindolinones. | chim.it |
Tandem, or cascade, reactions offer a powerful strategy for molecular complexity generation, as multiple bonds are formed in a single synthetic operation. In isoindolinone synthesis, these mechanisms often involve an initial intermolecular reaction followed by an intramolecular cyclization. chim.itresearchgate.net
A common tandem pathway involves the conjugate addition of an amine to an unsaturated ester intermediate, which is then followed by a lactamization step to form the isoindolinone ring. chim.it Another prominent example is the A³ (aldehyde-alkyne-amine) coupling-based tandem strategy. researchgate.net In this process, a copper catalyst facilitates the reaction between an ortho-formylbenzoate, a primary amine, and a terminal alkyne. This multicomponent reaction forms a propargylamine (B41283) intermediate which undergoes a subsequent intramolecular cyclization to furnish the isoindolinone core. researchgate.net
A different tandem approach involves the reaction of 2-acetylbenzoic acid with isatoic anhydride (B1165640). mdpi.com In the presence of a base like Na₂CO₃, a cascade process occurs involving the cyclization of the benzoic acid and nucleophilic ring-opening of the anhydride to yield isobenzofuranone derivatives. These intermediates can then be transformed under acidic conditions through a sequence of intramolecular rearrangement, nucleophilic addition, and cyclization to produce complex isoindolobenzoxazinones. mdpi.com The mechanism proceeds through an N-acyliminium intermediate, which is trapped intramolecularly by a carboxyl group to form the final polycyclic product. mdpi.com
Direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, enabling more atom-economical and efficient routes to complex molecules. In the context of isoindolinone synthesis, transition metal-catalyzed C-H/N-H activation and annulation have emerged as a powerful strategy. rsc.orgnih.gov
Rhodium(III) catalysis is frequently employed for this purpose. nih.govresearchgate.net A typical mechanism begins with the C-H activation of an N-substituted benzamide, often directed by a coordinating group on the nitrogen (e.g., methoxy, pivaloyloxy), to form a five-membered rhodacycle intermediate. rsc.orgnih.gov This intermediate then undergoes migratory insertion with a coupling partner, such as an alkene (e.g., a substituted styrene) or a ketone. rsc.orgnih.gov For instance, when coupling with an ortho-substituted styrene, a seven-membered rhodacycle intermediate is formed. nih.gov Subsequent reductive elimination and N-O or N-N bond cleavage affords the desired isoindolinone product. nih.gov Computational studies support that this pathway is often energetically favored over competing reactions. nih.gov
A bimetallic Rh/Cu catalytic system has been developed for the oxidative C-H/N-H annulation of N-methoxy benzamides with saturated ketones. rsc.org This process involves a combination of Cu-catalyzed dehydrogenation of the ketone to an enone intermediate and a subsequent Rh-catalyzed C-H functionalization/annulation cascade. The N-methoxy amide group not only directs the C-H activation but also acts as an internal oxidant to regenerate the active Rh(III) catalyst. rsc.org
Intramolecular cycloaddition reactions provide a robust method for constructing cyclic and polycyclic systems, including spiro-isoindolinone derivatives. These reactions leverage the generation of a reactive dipole or diene system that is tethered to a corresponding dipolarophile or dienophile within the same molecule.
One such mechanism involves an acid-catalyzed intramolecular formal [4+2] cycloaddition. researchgate.net In this process, hydroxylactam derivatives bearing a tethered enone or enal are treated with acid to generate an N-acylenamide in situ. This N-acylenamide acts as the diene component, reacting with the pendant alkene (the dienophile) to construct a fused cyclohexanone (B45756) or dihydropyran ring, resulting in a spiro-isoindolinone architecture. researchgate.net
Another pathway is the intramolecular 1,3-dipolar cycloaddition. researchgate.net Here, a cyclic C-aryl nitrone can be dienylated using a cobalt(III) catalyst, with the nitrone moiety serving as both a directing group for C-H activation and as the 1,3-dipole. The resulting intermediate undergoes a spontaneous intramolecular cycloaddition to form complex spirocyclic isoindolines. researchgate.net Similarly, intramolecular Huisgen [3+2] azide-alkyne cycloadditions are also employed. An N-acyliminium ion generated in situ can be trapped by an azide (B81097) ion; if an alkyne is tethered to the molecule, a subsequent intramolecular cycloaddition occurs to create a triazole-fused isoindolinone. researchgate.netmdpi.com
C-H/N-H Activation Pathways
Role of Catalysis in Reaction Pathways
Catalysis is central to the modern synthesis of isoindolinone urea (B33335) derivatives, enabling reactions under milder conditions, with greater selectivity, and via novel mechanistic pathways that are inaccessible through stoichiometric methods.
A variety of transition metals, including rhodium, palladium, copper, and ruthenium, are utilized to catalyze key bond-forming events in isoindolinone synthesis. researchgate.netresearchgate.net
Rhodium (Rh): As discussed previously, Rh(III) catalysts are preeminent in mediating C-H activation/annulation reactions. nih.govresearchgate.net The catalytic cycle typically involves C-H activation to form a rhodacycle, migratory insertion of an unsaturated partner, and reductive elimination to release the product and regenerate the active catalyst. nih.gov
Palladium (Pd): Palladium catalysts are widely used in oxidative C-H/N-H annulation reactions. For example, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of 2-alkenyl-(N-phenyl)benzamides to give isoindolinones. researchgate.net These reactions often proceed through hybrid aryl-Pd-radical intermediates. nih.gov Palladium is also instrumental in domino reactions, such as the C-C/C-N coupling of amides and isocyanides to build the isoindolinone skeleton. researchgate.net
Copper (Cu): Copper catalysts are effective in multicomponent reactions and annulations. researchgate.netnih.gov For instance, Cu can catalyze the synthesis of 3-(imino)isoindolinones from N-benzoyl 8-aminoquinolines and isocyanides, where bidentate coordination to the copper center is a key mechanistic feature. nih.gov Copper salts also catalyze the A³-coupling tandem cyclization to form propargylisoindolinones. researchgate.net In the Rh/Cu bimetallic system for annulation with ketones, copper's role is to catalyze the dehydrogenation of the ketone coupling partner. rsc.org
Ruthenium (Ru): Ruthenium catalysts have been employed for C-H functionalization reactions leading to isoindolinones. nih.gov For example, Ru can catalyze the coupling of N-sulfonated benzamides with internal alkynes, followed by a base-catalyzed intramolecular cyclization. nih.gov A novel strategy merges carboxylic acid-directed C-H activation with the strain-release of 1,2-oxazetidines, catalyzed by ruthenium, to synthesize a diverse array of isoindolinones. organic-chemistry.org
Table 2: Mechanistic Roles of Transition Metals in Isoindolinone Synthesis
| Metal Catalyst | Key Mechanistic Role | Reaction Type | Example | Citation |
|---|---|---|---|---|
| Rhodium (Rh) | C-H activation via cyclometalation | Oxidative Annulation | Coupling of aryl hydroxamates with styrenes to form a rhodacycle intermediate. | nih.gov |
| Palladium (Pd) | Oxidative coupling and cyclization | Intramolecular C-H/N-H Annulation | Cyclization of 2-alkenylbenzamides. | researchgate.net |
| Copper (Cu) | Lewis acid activation / π-system coordination | Multicomponent Tandem Cyclization | A³ coupling of 2-formylbenzoates, amines, and alkynes. | researchgate.net |
| Ruthenium (Ru) | C-H activation / Strain-release | Annulation | Coupling of benzoic acids with 1,2-oxazetidines. | organic-chemistry.org |
Compound Names Mentioned
Organocatalytic Mechanisms
The synthesis of isoindolinone urea derivatives through organocatalysis represents a significant advancement in asymmetric synthesis, offering a metal-free alternative for constructing these valuable heterocyclic scaffolds. The mechanisms are predominantly reliant on the action of chiral bifunctional organocatalysts, which possess both a basic site to deprotonate a pronucleophile and a hydrogen-bond-donating moiety, such as a urea or thiourea (B124793) group, to activate the electrophile and control the stereochemistry of the reaction. d-nb.info
A prevalent strategy involves the use of chiral bifunctional urea catalysts in tandem reactions. For instance, in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, a chiral tertiary-amine urea catalyst can be employed. rsc.org A plausible mechanism begins with an aldol-cyclization of the starting materials, catalyzed by the bifunctional organocatalyst, to form an intermediate A. This is followed by an elimination and rearrangement to yield intermediate B. The catalyst then engages in a cooperative action with intermediate B; the urea group activates the Michael donor and acceptor through hydrogen bonding with the amide and carboxylic acid groups, respectively, guiding the enantioselective outcome of the cyclization. rsc.org
Another well-established organocatalyst is the Takemoto's catalyst, a bifunctional thiourea derivative. Its effectiveness has been demonstrated in the asymmetric aza-Mannich/lactamization cascade. mdpi.com When reacting an α-amidosulfone derived from 2-formyl benzoate (B1203000) with a nucleophile, the Takemoto catalyst is crucial not only for inducing high enantioselectivity but also for catalyzing the final cyclization step to form the isoindolinone ring. mdpi.com
Phase-transfer catalysis (PTC) using bifunctional ammonium (B1175870) salts that incorporate a urea group is another effective approach. d-nb.infobeilstein-journals.org In the cascade reaction between 2-cyanobenzaldehyde (B126161) and dimethyl malonate, the bifunctional nature of these catalysts is critical. The quaternary ammonium salt moiety facilitates the phase transfer, while the urea group provides the necessary hydrogen bonding interactions to organize the transition state, thereby achieving satisfactory enantioselectivity. beilstein-journals.org The presence of these hydrogen-bond-donating groups has been shown to positively influence the enantioselectivity in reactions catalyzed by both chiral bases and quaternary ammonium salts. beilstein-journals.org Research has shown that chiral tertiary-amine catalysts featuring a urea group can provide 3-substituted isoindolinones in higher yields and enantioselectivities compared to chiral bifunctional phase-transfer catalysts. rsc.org
Table 1: Performance of Selected Organocatalysts in Isoindolinone Synthesis
| Catalyst Type | Substrates | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Bifunctional Urea (tert-leucine derived) | 2-Formylarylnitriles and Malonates | Catalyst with an electron-withdrawing aryl group showed high activity. | up to 87% | up to 95% | rsc.org |
| Bifunctional Ammonium Salt (Urea-containing) | 2-Cyanobenzaldehyde and Dimethyl Malonate | Catalyst 8a with specific aryl groups (R1 = 4-NO2-C6H4, R2 = 3,5-(CF3)2-C6H3) was identified as most promising. | High | 46% | d-nb.info |
| Takemoto's Bifunctional Thiourea Catalyst | α-Amidosulfone (from 2-formyl benzoate) and Acetylacetone | Essential for achieving high enantioselectivity and for catalyzing the cyclization step. | ~70% (overall) | 89% | mdpi.com |
| Bifunctional Chiral Tertiary Amines | Activated 3-substituted Isoindolinones and Paraformaldehyde | Tested for asymmetric cross-aldol reaction; more effective than chiral ammonium salts under PTC conditions. | High | Moderate | researchgate.net |
Brønsted Acid and Lewis Acid Catalysis
Acid catalysis provides a powerful platform for the synthesis of isoindolinone urea derivatives, primarily through the activation of precursors to form reactive electrophilic intermediates. Both Brønsted and Lewis acids are employed, often promoting cascade reactions that efficiently construct the heterocyclic core.
Brønsted Acid Catalysis Chiral Brønsted acids, particularly phosphoric acids derived from axially chiral backbones like 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective in catalyzing enantioselective isoindolinone syntheses. acs.orgsakura.ne.jp A common mechanistic feature is the in-situ generation of a chiral N-acyliminium ion. For example, in the synthesis of fused isoquinoline (B145761) systems, an organolithium reagent is first added to an N-phenethylimide to generate a hydroxylactam. acs.org Subsequent treatment with a chiral Brønsted acid protonates the hydroxyl group, which is then eliminated as water to form a chiral N-acyliminium ion pair. This electrophilic intermediate is trapped by an intramolecular aromatic ring, leading to cyclization and the formation of a new stereocenter with high enantiocontrol. acs.org
This strategy has been extended to the synthesis of densely substituted spiroisoindolinones from enamides and 3-hydroxy-isoindolinones. chemrxiv.org Mechanistic studies point to a stepwise process initiated by the Brønsted acid-catalyzed formation of an electrophilic N-acylimine species. This is followed by the addition of the enamide and a subsequent intramolecular aza-Friedel-Crafts reaction to complete the spirocyclic system. chemrxiv.orgresearchgate.net
Lewis Acid Catalysis Lewis acids are utilized in several ways in isoindolinone synthesis. They can function as the primary catalyst, work in tandem with a Brønsted acid, or be part of a bimetallic relay system. An innovative example is the use of a sequential Fe(III)/Rh(I) bimetallic catalytic system. researchgate.net Here, the Fe(III) center acts as a σ-Lewis acid to catalyze the alkynylation of N,O-cyclic acetals. The resulting intermediate then undergoes a Rh(I)-catalyzed [2+2+2] cyclotrimerization, a process capitalizing on the π-Lewis acidic properties of rhodium, to construct the isoindolinone scaffold. researchgate.net
Furthermore, Lewis acids can be used to enhance reactions catalyzed by Brønsted acids. In the synthesis of spiroisoindolinones, the addition of a strong Lewis acid can facilitate the final intramolecular aza-Friedel-Crafts cyclization, particularly for substrates that are less reactive under Brønsted acid catalysis alone. chemrxiv.orgresearchgate.net This highlights a synergistic relationship where the Lewis acid assists in a key bond-forming step that was initiated by the Brønsted acid. The strategic incorporation of internal Lewis acids onto urea scaffolds has also been explored to create tunable hydrogen bond donor catalysts, where the Lewis acid polarizes the urea C=O bond, enhancing its acidity and catalytic activity. rsc.org
Table 2: Examples of Brønsted and Lewis Acid-Catalyzed Isoindolinone Syntheses
| Catalyst Type | Reaction Type | Substrates | Key Mechanistic Feature | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Chiral Brønsted Acid (BINOL-derived) | Intramolecular α-Amidoalkylation | N-phenethylimides | Formation of a chiral N-acyliminium ion pair, followed by intramolecular cyclization. | up to 74% ee | acs.org |
| Brønsted Acid (p-Toluenesulfonic acid) | Diastereoselective Spirocyclization | Enamides and 3-Hydroxy-isoindolinones | Stepwise mechanism via an N-acylimine and aza-Friedel-Crafts reaction. | up to 97% yield; >98:<2 dr | chemrxiv.org |
| Brønsted Acid | C(sp³)-H Functionalization | 5-methyl-7-(2,4,6-trimethoxyphenyl)- d-nb.inforsc.orgmdpi.comtriazolo[1,5-a]pyrimidine, 2-formylbenzoic acid, anilines | Acid-promoted three-component reaction forming two C-N bonds and one C-C bond. | up to 96% yield | researchgate.net |
| Fe(III) Lewis Acid / Rh(I) Catalyst | Bimetallic Relay Catalysis | N,O-Cyclic Acetals | Fe(III)-catalyzed alkynylation followed by Rh(I)-catalyzed [2+2+2] cyclotrimerization. | Not specified | researchgate.net |
| Brønsted Acid + Lewis Acid | Enantioselective Spirocyclization | Less reactive enamides and 3-Hydroxy-isoindolinones | Lewis acid facilitates the final intramolecular aza-Friedel-Crafts step. | Improved reactivity | chemrxiv.org |
Structure Activity Relationship Sar Studies of Isoindolinone Urea Derivatives
Exploration of Substituent Effects on Biological Activity (In Vitro)
The biological activity of isoindolinone urea (B33335) derivatives is highly sensitive to the nature and position of substituents on the molecule. In vitro studies have been instrumental in elucidating these relationships, guiding the optimization of lead compounds for enhanced potency and selectivity.
Influence of Aromatic Ring Substitutions
Modifications to the aromatic rings of the isoindolinone and the terminal phenyl urea moiety play a critical role in determining biological efficacy.
For instance, in a series of isoindolone urea compounds tested against Trypanosoma brucei rhodesiense, substitutions on the terminal phenyl ring attached to a piperazine (B1678402) moiety significantly impacted activity. The introduction of a trifluoromethyl (CF3) group at the 3-position of this phenyl ring resulted in the most potent compound in the series, demonstrating a substantial improvement in activity and selectivity. uantwerpen.be This highlights the importance of electron-withdrawing groups at specific positions for enhancing antitrypanosomal potency.
Conversely, in other studies, the nature of the substituent on the phenyl ring can be varied to achieve different biological outcomes. For example, the presence of fluoro- or chloro-phenyl substituents has been shown to increase cytokinin-like activity in certain urea derivatives. chemicaljournal.in
The following table summarizes the effects of various aromatic ring substitutions on the biological activity of isoindolinone urea derivatives based on reported findings.
| Compound Series | Target/Activity | Aromatic Ring Substitution | Observation |
| Isoindolone Ureas | T. b. rhodesiense | 3-CF3 on terminal phenylpiperazine | Highest improvement in activity and selectivity uantwerpen.be |
| Pomalidomide Derivatives | Anti-tumor (MCF-7 cells) | Trifluoromethyl on phenyl triazole | Most active substituent nih.gov |
| Phenyl Urea Derivatives | Herbicidal Activity | Alkyl groups on phenyl ring | Markedly increased herbicidal activity chemicaljournal.in |
| Phenyl Urea Derivatives | Cytokinin-like Activity | Fluoro- or chloro-phenyl substituents | Increased cytokinin-like activity chemicaljournal.in |
Impact of Side Chain Modifications
Alterations to the side chains extending from the core isoindolinone urea structure have profound effects on biological activity. These modifications can influence factors such as solubility, steric hindrance, and the ability to form key interactions with the target protein.
In the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, modifications of the terminal functionality of a screening hit led to inhibitors with nanomolar antiproliferative activity. albany.edunih.gov For example, replacing a pyrrolidine (B122466) group with a bulkier 4-fluorophenylpiperazine improved activity against T. b. brucei and T. b. rhodesiense. uantwerpen.be This suggests that the size and nature of the side chain are crucial for optimal target engagement.
Further studies on N-acyl amino acid analogues of isoindoline (B1297411) showed that amino acids with neutral side chains (e.g., Leu, Ile, Gln, Pro, Trp) were potent uncouplers of mitochondrial respiration, while those with charged side chains (e.g., Lys, Tyr, Glu) were inactive. nomuraresearchgroup.com This indicates a strong preference for neutral side chains in this particular biological context. Some tolerance for backbone modifications was observed, as homoglycine or a dipeptide Gly-Gly headgroup preserved activity. nomuraresearchgroup.com
The table below illustrates the impact of side chain modifications on the activity of isoindolinone derivatives.
| Compound Series | Target/Activity | Side Chain Modification | Observation |
| Isoindolone Ureas | T. b. brucei & T. b. rhodesiense | Replacement of pyrrolidine with 4-fluorophenylpiperazine | Improved activity uantwerpen.be |
| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Neutral amino acid side chains (Leu, Ile, etc.) | Potent uncoupling activity nomuraresearchgroup.com |
| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Charged amino acid side chains (Lys, Tyr, etc.) | Inactive nomuraresearchgroup.com |
| N-Acyl Amino Acid Analogues | Mitochondrial Respiration | Homoglycine or Gly-Gly dipeptide headgroup | Preserved uncoupling bioactivity nomuraresearchgroup.com |
Stereochemical Effects on Biological Potency
Stereochemistry is a critical determinant of biological activity for many chiral isoindolinone urea derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, with different enantiomers or diastereomers often exhibiting vastly different potencies.
For example, in a series of isoindole derivatives targeting reverse transcriptase (RT), the (R)-(+)-enantiomers were found to be more active inhibitors than their (S)-(-)-counterparts. jmchemsci.com Specifically, the (R)-(+)-configuration of one compound was about twice as active as the racemic mixture, while the (S)-(-)-enantiomer was at least 50 times less active. jmchemsci.com This stark difference underscores the importance of the correct stereochemical configuration for optimal interaction with the enzyme's active site.
A study on the asymmetric synthesis of isoindolinones highlighted the importance of controlling stereochemistry to produce biologically active compounds, such as the potent dopamine (B1211576) D4 ligand (S)-PD172938. d-nb.info The synthesis of the (S)-enantiomer was achieved with high enantiomeric purity, demonstrating the feasibility of producing the more active stereoisomer. d-nb.info
The following table provides examples of the influence of stereochemistry on the biological potency of isoindolinone derivatives.
| Compound Series | Target/Activity | Stereochemical Configuration | Observation |
| Isoindole Derivatives | Reverse Transcriptase (RT) Inhibition | (R)-(+)-enantiomer | More active than the (S)-(-)-enantiomer jmchemsci.com |
| Thiazolo[2,3-a]isoindolone | HIV-1 RT Inhibition | (9bR)-enantiomer | Carries a phenyl ring in position 9b and has one or two methyl groups in the meta position, making it a potent inhibitor. jmchemsci.com |
| Isoindolinone Derivative | Dopamine D4 Ligand | (S)-PD172938 | Potent activity d-nb.info |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of isoindolinone urea derivatives is intrinsically linked to their biological activity. The preferred spatial arrangement of the molecule dictates its ability to fit into the binding pocket of a biological target and form crucial interactions.
Conformational analysis of various urea derivatives has shown that rotation around the C(sp2)-N bond is a key factor. nih.gov For alkylureas, cis and trans isomers that adopt anti geometries are observed, while syn geometries are not stationary points. nih.gov In contrast, for phenylurea, the lowest energy form is a trans isomer in a syn geometry. nih.gov These preferred conformations can influence how the molecule presents its functional groups for interaction with a receptor.
The conformational constraint provided by a cyclic urea template can pre-organize an inhibitor for recognition by its target protease, providing an entropic advantage. nih.gov This principle was applied in the design of potent HIV-1 protease inhibitors. nih.gov
Pharmacophore Modeling and Ligand-Based SAR
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable in the absence of a known target structure (ligand-based SAR).
For a series of piperazino-phthalimide and piperazino-isoindolinone based urotensin-II receptor (UT) antagonists, a 3D pharmacophore model was developed. researchgate.net This model consisted of four key chemical features: one hydrogen bond acceptor lipid (HBA_L), one hydrophobe (HY), and two ring aromatic (RA) features. researchgate.net Such a model provides a blueprint for designing new molecules with the desired activity.
In another study, a pharmacophore hypothesis (AADRR) for VEGFR-2 inhibitors led to a highly significant atom-based 3D-QSAR model. nih.gov This model can be used as a template to screen databases for novel VEGFR-2 inhibitor scaffolds. nih.gov The development of a general pharmacophore for acid ceramidase (AC) inhibition, comprising a 6 + 5 fused ring heterocycle linked to an aliphatic substituent via a urea moiety, has also been reported. acs.org
Identification of Key Structural Motifs for Target Interaction
SAR studies have been crucial in identifying specific structural motifs within the isoindolinone urea scaffold that are essential for interaction with their biological targets.
For isoindolinone derivatives acting as antiviral agents, the presence of an aromatic group at position 9b is absolutely necessary for inhibitory activity. jmchemsci.com The isoindolinone core itself is considered a structurally important starting point for the development of integrase inhibitors. jmchemsci.com
In the context of anticancer activity, the isoindolinone scaffold is recognized as a key core structure for diverse drug candidates. researchgate.net The urea moiety has also been identified as a critical functional group for generating potent anticancer activity. researchgate.net For instance, in a series of aromatic urea-imidazole salt derivatives targeting ERK1/2, the urea group was found to be critical for inhibitory activity, as non-urea analogues showed no activity. acs.org
Furthermore, in isoindolinone derivatives designed as SARS-CoV-2 3CL protease inhibitors, both the quaternary carbons and a hydroxyl group were found to be essential for their bioactivity. rsc.org These findings highlight the specific atoms and functional groups that directly participate in binding to the target and are therefore indispensable for the compound's biological function.
Computational Approaches in the Study of Isoindolinone Urea Derivatives
Molecular Docking Studies for Target Binding
Protein-ligand interaction analysis reveals the specific forces that stabilize the binding of a compound within the active site of a protein. These interactions are fundamental to the biological activity of the molecule. mdpi.com For isoindolinone urea (B33335) derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes.
For instance, in the study of isoindolinone ureas as inhibitors of KDR kinase, a 3D overlay model involving KDR, CDK2, and MAP kinase was used to predict how these compounds bind to the KDR active site. nih.govresearchgate.net Similarly, molecular docking has been employed to understand the interactions between isoindolinone-barbiturate fused derivatives and the Jack bean urease enzyme. nih.govresearchgate.net These studies often reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking that are critical for inhibitory activity. researchgate.net For example, the carbonyl oxygen of the urea moiety in some derivatives has been shown to form hydrogen bonds with key amino acid residues like TYR381 and TYR465 in the active site of certain enzymes. ijpsr.com
A detailed analysis of the docking of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs with the Epidermal Growth Factor Receptor (EGFR) showed that a specific analog, compound 7c, formed a hydrogen bond with the Lys745 residue via its carbonyl group. researchgate.netsemanticscholar.org This interaction is believed to be a key contributor to its inhibitory effect.
Interactive Table: Protein-Ligand Interactions of Isoindolinone Urea Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Isoindolinone Ureas | KDR Kinase | Not specified in abstract | Predicted binding interactions |
| Isoindolinone-Barbiturate Fused Derivatives | Jack Bean Urease | Not specified in abstract | General interaction understanding |
| 1,3-Disubstituted Ureas | Epoxide Hydrolase | TYR381, TYR465 | Hydrogen bond |
For a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs targeting EGFR, docking scores ranged from -6.363 to -7.565 kcal/mol. researchgate.net The compound with the most favorable docking score, 7c, exhibited a score of -7.558 kcal/mol, indicating a strong predicted binding affinity. researchgate.netsemanticscholar.org
Interactive Table: Predicted Binding Affinities of Isoindolinone Urea Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (general) | EGFR | -6.363 to -7.565 |
Protein-Ligand Interaction Analysis
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and stability of molecules. nih.gov These methods are increasingly being applied to the study of isoindolinone derivatives to complement experimental findings.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. scispace.com DFT studies have been conducted on isoindolinone-1,3-dione derivatives to understand their molecular and electronic properties, reactivity, and bonding characteristics. nih.govacs.org These calculations can predict various parameters, including the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of the molecules. researchgate.net
In a study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the molecular structure and vibrational spectra, showing good agreement with experimental data. niscpr.res.in DFT has also been used to study the optoelectronic and nonlinear optical properties of isoindoline-1,3-dione-fullerene conjugates. researchgate.net
Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. srmist.edu.inslideshare.net This is a critical step in preparing a molecule for molecular docking or other computational studies. The process involves iteratively adjusting the geometry of the molecule to lower its potential energy until a local or global minimum is reached. srmist.edu.in
For isoindolinone derivatives, conformational analysis is performed to identify the most stable conformers. This can be achieved using methods like the OPLS-2005 force field, followed by reoptimization using DFT at a higher level of theory, such as B3LYP/6-311**. acs.org In a study on aromatic urea-imidazole salt derivatives, the steepest descent method was employed for energy minimization before conducting molecular dynamics simulations. acs.org
Density Functional Theory (DFT) Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. unimi.it QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
For a series of diaryl urea derivatives that act as B-RAF inhibitors, both linear (Multiple Linear Regressions - MLR) and non-linear (Partial Least Squares - PLS and Least Squares Support Vector Machine - LS-SVM) QSAR models were developed. nih.govnih.gov The study found that the non-linear model had better predictive ability for these compounds. nih.gov The descriptors selected in the QSAR model indicated that the size, degree of branching, aromaticity, and polarizability of the molecules were important factors influencing their inhibitory activity. nih.govnih.gov Information extracted from computational methods like QSAR, molecular docking, and pharmacophore modeling provides valuable strategies for ligand design. jmchemsci.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This approach provides a detailed view of the dynamic interactions between a ligand, such as an isoindolinone urea derivative, and its biological target, which is often a protein.
Research on related compounds has demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes. researchgate.net By analyzing parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), scientists can assess whether a compound remains stably bound within the active site of a target protein. researchgate.net For instance, MD simulations have been successfully used to confirm the stability of isoindoline (B1297411) inhibitors complexed with proteases, revealing minimal deviation of the ligands from their binding poses. researchgate.net
In studies involving isoindolin-1-one (B1195906) derivatives, MD simulations have been used in conjunction with molecular docking to correlate computational findings with in vitro assay results. researchgate.net This dual approach helps to validate the predicted binding modes and interactions. For a series of lenalidomide-based urea derivatives, MD simulations were employed to understand the stability of the compound-enzyme complex in a biological environment and to elucidate the binding event with class I histone deacetylase (HDAC1). nih.gov The simulations revealed stable interactions, including crucial hydrogen bonds and coordination with a zinc ion in the HDAC1 active site, which were key to the compound's inhibitory activity. nih.gov
Furthermore, MD simulations can shed light on the broader behavior of urea derivatives in solution. Studies have investigated the hydrotropic mechanism of urea derivatives, demonstrating their tendency to undergo molecular aggregation in aqueous solutions. nih.gov This aggregation is driven by changes in hydrogen bonding and the restoration of the normal water structure. nih.gov Understanding such fundamental properties is crucial for predicting the behavior of these compounds in a physiological context.
The stability and dynamic behavior of these complexes are critical for their therapeutic efficacy. Key findings from MD simulations often include:
Binding Stability: Confirmation that the ligand remains in the binding pocket.
Interaction Mapping: Identification of key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net
Conformational Analysis: Understanding how the protein and ligand structures may change upon binding.
| Parameter | Description | Application in Isoindolinone Urea Studies |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Assesses the stability of the ligand-protein complex over the simulation time. A low, stable RMSD suggests a stable binding mode. researchgate.net |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible regions of the protein and ligand, highlighting which parts are most involved in the interaction. researchgate.net |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Detects significant conformational changes or unfolding of the target protein upon ligand binding. researchgate.net |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the ligand and protein over time. | Determines the key hydrogen bond interactions that contribute to binding affinity and specificity. nih.gov |
In Silico Profiling for Research Strategy
In silico profiling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties, is a cornerstone of modern drug discovery. nih.gov This computational screening occurs early in the research process to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby guiding synthetic efforts and minimizing late-stage failures. researchgate.net
For isoindolinone urea derivatives and related structures, in silico profiling helps to build a comprehensive understanding of a compound's potential pharmacokinetic and safety profile before extensive experimental testing is undertaken. researchgate.netmdpi.com These predictive models are often used to evaluate compliance with established guidelines for drug-likeness, such as Lipinski's rule-of-five. researchgate.net Studies on isoindolin-1-one derivatives have shown that these compounds can possess favorable drug-likeness properties according to such rules. researchgate.net
A typical in silico ADME/Tox profile for a novel compound series includes the prediction of several key parameters:
Physicochemical Properties: These include molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), which influence solubility, permeability, and oral bioavailability. nih.gov
Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier. For example, in silico tools can predict binding to human serum albumin. mdpi.com
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Profiling can indicate whether a compound is a substrate or inhibitor of key CYP isoforms like CYP2D6 or CYP3A4. nih.gov
Toxicity: Early prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., blockage of the hERG K+ channel). researchgate.netmdpi.com
In the development of quinoline-urea-benzothiazole hybrids, for instance, the Schrodinger QikProp tool was used for in silico ADME profiling. mdpi.com This analysis provided predictions for a wide range of properties and compared them against the properties of over 95% of known drugs. mdpi.com Encouragingly, the synthesized compounds were predicted to have a low risk of causing cardiotoxicity, as indicated by their predicted IC50 values for blockage of hERG K+ channels. mdpi.com This type of early-stage analysis is invaluable for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing.
| Property | Predicted Parameter | Importance in Research Strategy |
| Lipophilicity | clogP | Affects solubility, absorption, metabolism, and toxicity. High lipophilicity can lead to poor absorption and rapid metabolism. mdpi.com |
| Solubility | logS | Crucial for absorption and formulation. Poor solubility is a common challenge in drug development. nih.gov |
| Metabolism | CYP Inhibition (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. nih.gov |
| Cardiotoxicity | hERG K+ Channel Blockage (logHERG) | An essential safety screen to avoid potentially fatal cardiac side effects. mdpi.com |
| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. researchgate.net |
Pre Clinical Biological Activity of Isoindolinone Urea Derivatives in Vitro Studies
Anticancer Activity (In Vitro)
The isoindolinone core is a significant scaffold in the development of new therapeutic agents, with derivatives showing a range of biological activities, including potent anticancer effects. The addition of a urea (B33335) moiety to this structure has been explored as a strategy to enhance these properties, leading to the investigation of isoindolinone urea derivatives as potential anticancer drugs.
Inhibition of Specific Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of isoindolinone urea derivatives against various human cancer cell lines. For instance, a series of multi-substituted isatin (B1672199) derivatives, which can be considered related to the isoindolinone scaffold, were evaluated for their antiproliferative activities. One particular compound, 4l , exhibited strong inhibitory effects against human leukemia (K562), human hepatoma (HepG2), and human colon cancer (HT-29) cells, with IC₅₀ values of 1.75 µM, 3.20 µM, and 4.17 µM, respectively. mdpi.com Notably, the toxicity of compound 4l against normal cell lines (293T and HUVEC) was significantly lower, indicating a degree of selectivity for cancer cells. mdpi.com
Similarly, novel carnosic acid derivatives incorporating urea moieties have shown promise. scilit.commdpi.com Derivative 14 from this series was found to be highly active against several cancer cell lines, including colorectal cancer lines (HCT116, SW480, SW620), melanoma (A375), and pancreatic cancer (MiaPaCa-2). scilit.commdpi.com This compound consistently demonstrated greater potency than the parent compound and exhibited selectivity for cancer cells over normal fibroblast cells. mdpi.com
Another study focused on ureido and thioureido conjugated hydrazone derivatives. nih.gov Compounds 4c and 4e , which feature a chloro phenylurea group, showed potent anticancer effects against HT-29 and HepG2 cell lines. nih.gov Specifically, compound 4c had an IC₅₀ value of 2.22 µM against HepG2 cells. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Isoindolinone Urea and Related Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4l | K562 (human leukemia) | 1.75 | mdpi.com |
| HepG2 (human hepatoma) | 3.20 | mdpi.com | |
| HT-29 (human colon cancer) | 4.17 | mdpi.com | |
| Derivative 14 | HCT116 (colorectal cancer) | 9.8 | mdpi.com |
| A375 (melanoma) | - | mdpi.com | |
| MiaPaCa-2 (pancreatic cancer) | - | mdpi.com | |
| 4c | HepG2 (hepatocellular carcinoma) | 2.22 | nih.gov |
| 4e | HT-29 (human colorectal adenocarcinoma) | 3.40 | nih.gov |
| HepG2 (human hepatocellular carcinoma) | 4.82 | nih.gov |
Modulation of Cellular Pathways
The anticancer activity of isoindolinone urea derivatives is often linked to their ability to modulate specific cellular pathways critical for cancer cell survival and proliferation.
One key target is the NAD+ salvage pathway . In many cancer cells, the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is upregulated and plays a crucial role in regenerating NAD+, a vital coenzyme for cellular metabolism and signaling. uni-hamburg.demdpi-res.com An isoindoline-urea inhibitor, inhibitor 124 , was tested for its ability to target this pathway and maintained cytotoxicity against L540 cells. uni-hamburg.de
Another important pathway in cancer is the one involving the Epidermal Growth Factor Receptor (EGFR) . Some isoindoline (B1297411) derivatives have been investigated for their potential to inhibit targets within this pathway. For example, N-benzyl linker-bearing compound (10 ) and a long-chain linker-containing compound (17 ) were identified as dual selective inhibitors of HDAC6 and HSP90. researchgate.net HSP90 is a chaperone protein that is crucial for the stability and function of numerous client proteins, including key components of the EGFR signaling pathway. Compound 17 showed potent inhibition of HDAC6 and HSP90a and significant cell growth inhibitory effects in lung cancer cell lines, including one resistant to EGFR inhibitors (H1975). researchgate.net
Furthermore, carnosic acid urea derivative 14 was found to induce cell cycle arrest at the G0/G1 phase in SW480 cells by downregulating cyclin-dependent kinases CDK4 and CDK6, which are critical for cell cycle progression. scilit.commdpi.com
Induction of Cellular Responses
The cytotoxic effects of isoindolinone urea derivatives are mediated through the induction of specific cellular responses that ultimately lead to cell death.
ATP Loss and Mitochondrial Membrane Depolarization: Mitochondria are central to cellular energy production and the regulation of cell death. semanticscholar.org Disruption of mitochondrial function is a common mechanism for anticancer agents. Studies have shown that certain compounds can cause a loss of mitochondrial membrane potential (ΔΨm). semanticscholar.orgresearchgate.net This depolarization disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately, ATP loss . frontiersin.orgnih.gov For example, the flavonoid apigenin (B1666066), while not an isoindolinone urea derivative, demonstrates a relevant mechanism by causing a loss of ΔΨm and ATP depletion in malignant mesothelioma cells. semanticscholar.org This process is often linked to the opening of the mitochondrial permeability transition pore. frontiersin.org
ROS Accumulation: The disruption of mitochondrial function and the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS). semanticscholar.org While moderate levels of ROS are involved in normal cell signaling, excessive ROS accumulation can cause oxidative stress, damaging cellular components like DNA, lipids, and proteins, and triggering cell death pathways. semanticscholar.orgresearchgate.net The anticancer activity of apigenin was shown to be dependent on ROS accumulation. semanticscholar.org The carnosic acid urea derivative 14 , however, was found to reduce ROS production, suggesting a different mechanism of action. scilit.commdpi.com
Antiviral Activity (In Vitro)
Beyond their anticancer properties, isoindoline derivatives have also been investigated for their potential as antiviral agents against a variety of human viruses. jmchemsci.com
Efficacy against Human Viruses
A review of isoindole derivatives highlights their broad-spectrum antiviral activities. jmchemsci.com These compounds have been studied for their efficacy against several significant human pathogens:
Human Immunodeficiency Virus (HIV): Isoindoline derivatives have shown activity against HIV. jmchemsci.com
Dengue Virus: Research has explored the potential of various compounds, including marine natural products, to inhibit dengue virus replication in vitro. ird.frnih.gov
Enterovirus A71 (EV-A71): A series of 2-aryl-isoindolin-1-one compounds were designed and showed significant antiviral activity against multiple EV-A71 strains. jmchemsci.com Compounds 1a and 1b exhibited potent and broad activity with EC₅₀ values in the range of 1.23-1.76 µM. jmchemsci.com
Hepatitis B and C Viruses (HBV, HCV): The antiviral potential of isoindoline derivatives extends to HBV and HCV. jmchemsci.com
Respiratory Syncytial Virus (RSV) and Influenza: These viruses are also listed as targets for isoindoline-based compounds. jmchemsci.com
Enzyme Inhibition
The antiviral mechanism of isoindolinone urea derivatives often involves the inhibition of key viral enzymes necessary for replication.
Integrase Inhibition: A primary target for anti-HIV therapies is the viral enzyme integrase , which is responsible for inserting the viral DNA into the host cell's genome. google.com A class of dihydroxy-L-oxoisoindoline-4-sulfonamides has been developed as potent HIV-1 integrase inhibitors, demonstrating activity in the low nanomolar range in cell culture. google.com Another molecule, XZ-259 , based on lactam and phthalimide (B116566) derivatives, also showed significant biochemical and antiviral activities by inhibiting HIV-1 integrase. nih.gov These inhibitors bind to the integrase-Mg²⁺-DNA interface at the enzyme's active site. nih.gov
Other viral enzymes, such as reverse transcriptase, have also been targeted by isoindoline derivatives. For instance, a thiazolo[2,3-a]isoindolone derivative was found to be a potent inhibitor of HIV-1 reverse transcriptase. jmchemsci.com
Antimicrobial and Antifungal Activity (In Vitro)
Isoindolinone urea derivatives have been the subject of various in vitro studies to determine their efficacy against a range of microbial and fungal pathogens. These studies are crucial in the preliminary stages of drug discovery to identify compounds with potential therapeutic value.
The antibacterial potential of isoindolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Certain isoindolinones have shown promising activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.328 to 3.6 mg/ml against bacteria such as Escherichia coli. researchgate.net The presence of a carboxyl functional group appears to be a significant factor for their antibacterial action. researchgate.net
Specifically, against Acinetobacter baumannii, a challenging multidrug-resistant pathogen, certain urea derivatives have demonstrated notable growth inhibition. acs.org In one study, a series of new urea derivatives were screened, and several compounds exhibited moderate to excellent growth inhibition against A. baumannii. acs.org For instance, the adamantyl urea adduct 3l showed an outstanding growth inhibition of 94.5% towards this bacterium. acs.org While many derivatives were tested, activity against E. coli was generally less pronounced in this particular series. acs.org Other research has focused on isoindolines as potential colistin (B93849) potentiators in multidrug-resistant A. baumannii, suggesting another mechanism by which this structural class can combat resistant bacteria. dntb.gov.ua
| Compound | Bacterial Strain | Activity (% Growth Inhibition) | Reference |
|---|---|---|---|
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% | acs.org |
| Compound 3c | Acinetobacter baumannii | Moderate to Excellent | acs.org |
| Compound 3e | Acinetobacter baumannii | Moderate to Excellent | acs.org |
| Compound 3f | Acinetobacter baumannii | Moderate to Excellent | acs.org |
| Compound 3i | Acinetobacter baumannii | Moderate to Excellent | acs.org |
| Compound 3j | Acinetobacter baumannii | Moderate to Excellent | acs.org |
| Compound 3n | Acinetobacter baumannii | Moderate to Excellent | acs.org |
The in vitro antifungal properties of isoindolinone urea derivatives have been investigated against clinically relevant fungal species. Studies have shown that these compounds can exhibit significant activity. For example, a series of isoindolinone derivatives were tested against Candida albicans, with one compound featuring a cyclohexanol (B46403) group (2f ) showing potent activity. nih.gov Similarly, various urea derivatives have been screened against both Candida albicans and Cryptococcus neoformans, although in one study, the tested compounds did not show significant activity against these particular fungi. acs.org
However, other studies have found more promising results. Novel benzimidazole (B57391) hybrids, which can be structurally related to the broader class of heterocyclic ureas, showed excellent activity against both C. albicans and C. neoformans. researchgate.net Specifically, compounds 11 and 12 from this series demonstrated growth inhibition percentages ranging from 86.42% to 100%. researchgate.net Compound 11 was particularly selective against C. neoformans, with 100% growth inhibition. researchgate.net Phthalimide derivatives, which contain the isoindoline-1,3-dione core, have also been shown to possess anti-hyphal properties against fungi like Aspergillus fumigatus. nih.gov
| Compound | Fungal Strain | Activity (% Growth Inhibition) | Reference |
|---|---|---|---|
| Compound 11 | Candida albicans | 86.42% | researchgate.net |
| Compound 11 | Cryptococcus neoformans | 100% | researchgate.net |
| Compound 12 | Candida albicans | 100% | researchgate.net |
| Compound 12 | Cryptococcus neoformans | >86.42% | researchgate.net |
Activity against Bacterial Strains (e.g., Escherichia coli, Acinetobacter baumannii)
Antiparasitic Activity (In Vitro)
The search for new treatments for neglected tropical diseases has led to the investigation of isoindolinone ureas as potential antiparasitic agents.
Recent research has identified the isoindolone ring as a promising scaffold for developing novel agents against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of Human African Trypanosomiasis. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of isoindolone ureas revealed that these compounds can exhibit highly selective and potent activity. nih.govnih.gov
In an integrated in vitro screen, eight compounds from the series showed selective activity against T. b. rhodesiense with half-maximal inhibitory concentrations (IC50) below 2.2 μM, and they displayed no significant activity against T. cruzi or Leishmania infantum. nih.govnih.gov The most potent derivative, compound 20 , exhibited an exceptionally low IC50 value of 40 nM against T. b. rhodesiense and showed no toxicity against human cell lines, marking it as a promising lead for further development. nih.govnih.gov The urea moiety linked to specific aminoalkyl groups was determined to be a key requirement for this antiparasitic activity. nih.gov
Enzyme Inhibition Studies (In Vitro)
Isoindolinone urea derivatives have also been explored as inhibitors of specific enzymes that are vital for the survival of pathogens.
Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for new anti-infective agents. researchgate.net Several studies have demonstrated that isoindolin-1-one (B1195906) derivatives are effective inhibitors of Jack bean urease in vitro. researchgate.net
In one study, a series of sixteen 2,3-disubstituted isoindolin-1-one derivatives all showed urease inhibitory activity. Compound 5c was the most active, with an IC50 value of 10.07 ± 0.28 µM, which is more than twice as potent as the standard inhibitor thiourea (B124793) (IC50 = 22.01 ± 0.10 µM). Another study on isoindolin-1-ones fused to barbiturates, which inherently contain a urea backbone, identified even more potent inhibitors. acs.org Compound 5b from this series proved to be the most potent, with an IC50 of 0.82 ± 0.03 μM. acs.org These findings highlight the potential of the isoindolinone scaffold, particularly when combined with a urea or related moiety, for the development of potent urease inhibitors. acs.org
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Compound 5c | 10.07 ± 0.28 | |
| Compound 5b (fused to barbiturate) | 0.82 ± 0.03 | acs.org |
| Compound 6d | 0.780 ± 0.05 | researchgate.net |
| Thiourea (Standard) | 22.01 ± 0.10 | |
| Hydroxyurea (Standard) | 100.00 ± 0.02 |
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. While the broader class of isoindoline derivatives has been explored for this purpose, specific in vitro inhibitory data for isoindolinone urea derivatives is not extensively detailed in the reviewed scientific literature.
However, studies on related isoindoline structures provide context for the potential of the core scaffold. For instance, a series of novel 2-((4-substituted-piperazin-1-yl)methyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their ability to inhibit both AChE and BuChE. Within this series, the derivative featuring a phenyl substituent at position 4 of the piperazine (B1678402) ring (derivative I) showed an IC₅₀ value of 1.12 μM against AChE. Another compound from the same series, which incorporates a diphenylmethyl moiety (derivative III), was identified as an inhibitor of BuChE, with a reported IC₅₀ of 21.24 μM. These findings highlight the isoindoline-1,3-dione structure as a basis for developing cholinesterase inhibitors, suggesting that further exploration of derivatives, including those with a urea linkage, may be warranted.
NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals and is a target for cancer therapy due to its frequent overexpression in various tumors. Isoindoline urea derivatives have been identified as a first-in-class series of non-substrate NAMPT inhibitors.
Structure-activity relationship (SAR) studies on a series of isoindoline ureas led to the discovery of potent inhibitors. Modifications to the initial screening hit resulted in compounds such as 52 and 58 , which demonstrated nanomolar antiproliferative activity. Further research, employing crystallographic-driven structure-based design, identified additional potent isoindoline analogs. Among these, compounds 14 and 15 (A-1293201) showed strong anti-proliferative effects against PC-3 human prostate cancer cells, with IC₅₀ values of 24 nM and 56 nM, respectively. The mechanism of action was confirmed through X-ray crystal structures, which showed these inhibitors binding in the NAMPT active site.
Table 1: NAMPT Inhibitory Activity of Isoindolinone Urea Derivatives
| Compound | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 14 | PC-3 (Human Prostate Cancer) | 24 nM | |
| 15 (A-1293201) | PC-3 (Human Prostate Cancer) | 56 nM | |
| 52 | Not Specified | Nanomolar Activity | |
| 58 | Not Specified | Nanomolar Activity |
Cyclin-Dependent Kinase (CDK) and Glycogen (B147801) Synthase Kinase 3 (GSK3) Inhibition
The dual inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3) is a recognized therapeutic strategy for addressing uncontrolled cell proliferation in cancer. A novel family of compounds known as "valmerins," which are characterized by a tetrahydropyrido[1,2-a]isoindolone core functionalized with a (het)aryl urea, have been identified as potent inhibitors of both CDK5 and GSK3.
Research into this class of compounds has yielded numerous derivatives with significant inhibitory activity. In one study, twelve different valmerin compounds were found to inhibit both CDK5 and GSK3 with IC₅₀ values below 100 nM. Specific examples highlight the potency of this chemical series. Compound 15 , which features a phenyl group, inhibited CDK5 with an IC₅₀ of 80 nM. The introduction of a heteroaromatic residue, as seen in the pyrazine-containing compound 16 , maintained this potent effect, with an IC₅₀ of 70 nM for both CDK5 and GSK3. Further structural modifications led to even more potent derivatives, with some compounds demonstrating IC₅₀ values as low as 40 nM and 25 nM against these kinases.
Table 2: CDK5/GSK3 Inhibitory Activity of Valmerin Derivatives
| Compound | CDK5/p25 IC₅₀ | GSK3α/β IC₅₀ | Reference |
|---|---|---|---|
| Valmerin 15 | 80 nM | > 1000 nM | |
| Valmerin 16 | 70 nM | 70 nM | |
| Select Valmerins | < 100 nM | < 100 nM |
Receptor Antagonism/Agonism (In Vitro)
P2Y1 Receptor Antagonism
The P2Y1 receptor is a purinergic G-protein coupled receptor involved in various physiological processes, including platelet aggregation. While various urea-containing compounds have been investigated as P2Y1 antagonists, in vitro data specifically for isoindolinone urea derivatives acting on the P2Y1 receptor were not identified in the reviewed literature. Research has tended to focus on other scaffolds, such as benzofuran-substituted ureas, as potential P2Y1 receptor antagonists.
Urotensin-II Receptor Antagonism
The urotensin-II (U-II) receptor (UT) is implicated in a range of cardiovascular functions, and its dysregulation is linked to heart disease and metabolic syndrome. Potent, non-peptide antagonists of the UT receptor have been developed based on an isoindolinone scaffold.
Specifically, a chemical series based on a piperazino-isoindolinone structure was found to yield highly potent UT receptor antagonists. The lead compound from this series, 7a , demonstrated single-digit nanomolar potency in a human UT binding assay (Kᵢ = 4.0 nM) and a human calcium flux functional assay (IC₅₀ = 8.0 nM). In a rat aortic ring assay, compound 7a effectively blocked the vasoconstrictor effects of U-II. While these findings underscore the potential of the isoindolinone core for targeting the UT receptor, it is important to note that the reported piperazino-isoindolinone antagonists like 7a are not urea derivatives.
Antioxidant Activity (In Vitro)
Oxidative stress resulting from an excess of free radicals is implicated in the pathology of various diseases, including cancer. A series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (7a–f ) were synthesized and evaluated for their in vitro antioxidant properties using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay.
The compounds displayed a range of antioxidant activities, with IC₅₀ values between 15.99 ± 0.10 µM and 54.27 ± 0.49 µM. Two compounds in particular, 7f (1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) and 7d (1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea), demonstrated significant antioxidant activity with IC₅₀ values of 15.99 ± 0.10 µM and 16.05 ± 0.15 µM, respectively. The presence of a methoxy (B1213986) substitution on the N-phenyl ring at the 2- or 4-position appeared to be favorable for antioxidant activity within this series. Other research has also noted that isoindolinone derivatives can possess antioxidant capabilities.
Table 3: Antioxidant Activity of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Compound | Aryl Substituent | Antioxidant Activity (IC₅₀) | Reference |
|---|---|---|---|
| 7d | 4-Methoxyphenyl | 16.05 ± 0.15 µM | |
| 7f | 2-Methoxyphenyl | 15.99 ± 0.10 µM | |
| 7c | 4-Bromophenyl | 24.02 ± 0.29 µM | |
| 7a-f Series | Various Aryl | 15.99 - 54.27 µM |
Medicinal Chemistry Applications and Lead Optimization Strategies for Isoindolinone Urea Derivatives
Rational Design Principles for Enhanced Potency and Selectivity
Rational drug design is a cornerstone for developing isoindolinone urea (B33335) derivatives with improved therapeutic profiles. This approach leverages structural information of the target protein to guide the design of molecules with enhanced potency and selectivity.
A key principle is the exploitation of specific binding pockets within the target enzyme or receptor. For instance, in the development of selective PI3Kγ inhibitors, N-aryl isoindolinone derivatives were designed to access a specific selectivity pocket, which was achieved even after eliminating a hydrogen bond donor. nih.gov This strategy led to compounds with high potency (e.g., Kᵢ of 4 nM for PI3Kγ) and significant selectivity over other PI3K isoforms. nih.gov Similarly, the design of inhibitors for ADAMTS-4/5, enzymes implicated in osteoarthritis, has been guided by co-crystal structures, allowing for targeted modifications to improve potency and selectivity against other metalloproteinases. nih.gov
Another principle involves modulating the conformation of key motifs in the target protein. Isoindolinone derivatives have been successfully used to induce a specific conformation in the DFG motif of PI3Kγ, creating a unique binding cleft adjacent to the ATP binding site. nih.gov A compound featuring a urea linkage adopted a U-shaped conformation within this site, demonstrating potent target affinity (PI3Kγ Kᵢ = 2 nM) and excellent isoform selectivity. nih.gov
Furthermore, rational design extends to optimizing physicochemical properties for better in vivo performance. To enhance central nervous system (CNS) penetration for a PI3Kγ inhibitor, a hydrogen bond donor was eliminated. nih.gov In another case, to improve ADME (absorption, distribution, metabolism, and excretion) properties, polar groups were introduced at the 7-position of the isoindolinone core, a position that targets the ribose pocket, thereby decreasing lipophilicity. nih.gov This highlights the dual focus of rational design: enhancing target interaction while simultaneously improving drug-like properties.
Chemical Space Exploration and Analog Design
Exploring the chemical space around the isoindolinone urea core is critical for identifying novel analogs with superior properties. researchgate.netbiosolveit.de This involves systematically modifying the lead compound's structure to map out the structure-activity relationship (SAR). mdpi.com
Altering functional groups on the isoindolinone scaffold or the urea substituent is a primary strategy to enhance pharmacological activity. researchgate.net SAR studies on non-substrate nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors revealed that modifications to both the isoindoline (B1297411) core and the terminal functionality of the urea group could yield inhibitors with nanomolar antiproliferative activity. albany.edu
For example, early studies on isoindoline-based inhibitors showed that introducing bulky aliphatic or aromatic groups via an amide or urea linkage could be detrimental to inhibitory activity. researchgate.net However, systematic exploration has identified beneficial modifications. In a series of isoindolin-1-one (B1195906) derivatives designed as urease inhibitors, various substitutions on a phenyl ring attached to the core led to a range of potencies, with a 4-hydroxy substitution proving to be the most potent. researchgate.net In another study on antiviral isoindolinones, substitutions at the C5 position were investigated, with specific derivatives displaying submicromolar IC₅₀ values and low nanomolar EC₅₀ values. jmchemsci.com The substitution of a pyridine (B92270) ring at the C3 position with a methoxy (B1213986) functional group was also found to preserve enzymatic activity while improving anti-HIV potency. jmchemsci.com
The following table summarizes the impact of functional group modifications on the activity of select isoindolinone derivatives.
| Compound ID | Core Scaffold | Modification | Target | Activity (IC₅₀) | Reference |
| 5b | Isoindolin-1-one | 4-Hydroxy substitution on N-phenyl group | Urease | 0.82 µM | researchgate.net |
| 5c | Isoindolin-1-one | 2,4-Dichloro substitution on N-phenyl group | Urease | 10.07 µM | researchgate.net |
| 25a | Isoindolinone | C5-position modification | HIV | 0.19 µM | jmchemsci.com |
| 25b | Isoindolinone | C5-position modification | HIV | 0.036 µM | jmchemsci.com |
| 52 | Isoindoline Urea | Modification of terminal functionality | NAMPT | Nanomolar activity | albany.edu |
| 58 | Isoindoline Urea | Modification of isoindoline | NAMPT | Nanomolar activity | albany.edu |
Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. spirochem.comresearchgate.net This strategy aims to improve potency, selectivity, or pharmacokinetic properties while retaining the key biological activity. spirochem.comprinceton.edu
In the context of isoindolinone urea derivatives, the urea moiety itself can be a target for bioisosteric replacement. While the urea group is an excellent hydrogen bond donor and acceptor, it can sometimes be associated with poor solubility or metabolic instability. nih.gov The search for urea pharmacophoric alternatives is a recognized strategy for developing new lead compounds. nih.gov For example, squaramides, which are four-membered rings, have been successfully used as urea bioisosteres due to their ability to form strong hydrogen bonds. nih.gov In another instance, a 2-aminopyrimidin-4(1H)-one ring was introduced as a novel urea bioisostere in a CXCR2 antagonist, resulting in a compound with good permeability and improved stability. nih.gov These non-classical bioisosteric replacements can provide access to new and patentable chemical space. spirochem.comresearchgate.net
Altering the core ring system, a strategy known as scaffold hopping, is a more drastic modification aimed at discovering structurally novel compounds with similar biological activity but potentially improved properties or a different intellectual property landscape. uniroma1.itbhsai.org This can involve replacing a central scaffold with a completely different one that maintains a similar arrangement of essential functional groups. biosolveit.depharmablock.com
Computational methods are often employed to facilitate scaffold hopping by searching databases for new cores that fit specified 3D structural criteria, ensuring that the new scaffold can present the necessary side chains in the correct orientation for binding. biosolveit.de The goal is to modify affinities, improve ADMET properties, and arrive at patentable new chemical entities. uniroma1.it
Bioisosteric Replacements
Strategies for Improving In Vitro Biological Performance
The evaluation and optimization of in vitro biological performance are crucial steps in the development of isoindolinone urea derivatives. This involves a battery of assays to determine potency, selectivity, and mechanism of action.
A common starting point is the determination of the 50% inhibitory concentration (IC₅₀) against the primary target enzyme or the 50% effective concentration (EC₅₀) in cell-based assays. mdpi.com For example, in the development of agents against Trypanosoma brucei rhodesiense, a series of isoindolone-based urea derivatives were screened, leading to the identification of a compound with an IC₅₀ of 40 nM and high selectivity against other parasites and human cell lines. researchgate.net Similarly, for anticancer agents, compounds are often tested against a panel of cancer cell lines to assess their antiproliferative activity. mdpi.com
Mechanistic studies are also vital. For IDO1-targeting PROTACs (Proteolysis Targeting Chimeras), Western blot analysis is used to confirm the degradation of the target protein, and assays are performed to measure the dose-dependent reduction in the enzymatic product, kynurenine. acs.orgbiorxiv.org The table below shows in vitro data for selected pyridine-urea derivatives evaluated for their anticancer activity.
| Compound ID | Target Cell Line | IC₅₀ (48h) | IC₅₀ (72h) | Reference |
| 8e | MCF-7 | 0.22 µM | 0.11 µM | mdpi.com |
| 8n | MCF-7 | 1.88 µM | 0.80 µM | mdpi.com |
| Doxorubicin | MCF-7 | 1.93 µM | Not Reported | mdpi.com |
Improving in vitro performance often involves iterative cycles of design, synthesis, and testing. For instance, solubility can be a limiting factor for isoindolone-based compounds, and addressing this is key to improving the physicochemical properties required for further development. researchgate.net Metabolic stability is another critical parameter assessed in vitro, often using liver microsomes, to predict the in vivo clearance of a compound. researchgate.net
Development of Novel Therapeutic Candidates
The successful application of the aforementioned strategies has led to the development of several promising therapeutic candidates based on the isoindolinone urea scaffold.
One notable example is a series of tetrahydropyrido[1,2-a]isoindolone derivatives, named valmerins, which were developed as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3 (GSK3). acs.org These compounds, featuring a (het)arylurea functionalization, showed IC₅₀ values below 100 nM for both targets, and one lead candidate demonstrated efficacy in a human tumor xenograft model, highlighting its potential as an anticancer agent. acs.org
In the field of infectious diseases, an isoindolone-based urea derivative emerged as a promising lead against African trypanosomiasis. This compound exhibited low nanomolar potency against T. b. rhodesiense (IC₅₀ = 40 nM), no detectable cytotoxicity, and high in vitro metabolic stability, marking it as a new template for drug development. researchgate.net
Furthermore, structure-activity relationship studies on isoindoline ureas led to the discovery of first-in-class, non-substrate nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. albany.edu Optimized compounds from this series showed nanomolar antiproliferative activity and possessed pharmacokinetic properties that enabled potent antitumor activity when administered orally in mouse xenograft models. albany.edu Similarly, rational design has produced potent and highly selective PI3Kγ inhibitors with desirable drug-like properties suitable for oral administration and CNS penetration. nih.gov These examples underscore the therapeutic potential of isoindolinone urea derivatives across various disease areas.
Q & A
Q. What established synthetic routes are used to prepare Isoindolinone Urea derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions (e.g., carbodiimide-mediated urea formation) or cyclization of precursors. To optimize yield and purity, systematically vary conditions (solvent polarity, temperature, catalyst loading) and monitor outcomes via HPLC or GC-MS. Compare literature protocols (e.g., microwave-assisted vs. conventional heating) and validate structural integrity using H/C NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing Isoindolinone Urea derivatives, and how can contradictory data be resolved?
Methodological Answer: Use a combination of H NMR (to confirm urea NH protons), C NMR (for carbonyl groups), and HRMS (for molecular ion validation). Contradictions in data (e.g., unexpected peaks) should be addressed by cross-validating with X-ray crystallography (if crystalline) or computational NMR shift predictions (DFT). Ensure sample purity via TLC or HPLC before analysis .
Q. What are the key challenges in purifying Isoindolinone Urea derivatives, and which chromatographic techniques are optimal?
Methodological Answer: Challenges include polarity-driven solubility issues and byproduct separation. Test gradient elution in flash chromatography (silica gel) or reverse-phase HPLC (C18 columns). For thermally sensitive compounds, use low-temperature preparative TLC. Document solvent systems and retention factors to establish reproducible protocols .
Advanced Research Questions
Q. How can computational models predict the reactivity of Isoindolinone Urea derivatives in novel synthetic pathways?
Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., cyclization barriers). Validate models with experimental kinetic data (e.g., Arrhenius plots) and compare frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Use MD simulations to study solvent effects on transition states .
Q. What mechanistic insights explain enantiomeric excess variations in catalytic asymmetric synthesis of Isoindolinone Urea derivatives?
Methodological Answer: Investigate chiral induction using kinetic profiling (e.g., stopped-flow NMR) and stereochemical analysis via chiral HPLC or circular dichroism (CD). Study catalyst-substrate interactions through X-ray crystallography of intermediates or DFT-based transition state modeling. Correlate steric/electronic parameters of catalysts (e.g., NBO charges) with enantioselectivity .
Q. How do structural modifications at the urea moiety influence thermodynamic stability and supramolecular assembly?
Methodological Answer: Synthesize derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups) and analyze crystal packing via SCXRD. Measure thermodynamic stability using DSC (melting points) and TGA (decomposition profiles). Study self-assembly in solution via H NMR dilution experiments or SAXS to correlate structure with aggregation behavior .
Q. What strategies mitigate batch-to-batch variability in Isoindolinone Urea derivative synthesis, and how can reproducibility be statistically validated?
Methodological Answer: Implement design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling rate). Use ANOVA to analyze batch variability and establish control charts for key intermediates. Validate reproducibility through inter-lab studies and publish detailed procedural logs with raw spectral data .
Key Considerations for Research Design
- Literature Integration : Prioritize systematic reviews of synthetic methodologies and spectroscopic data in platforms like SciFinder or Web of Science to identify knowledge gaps .
- Ethical and Novelty Checks : Ensure novel questions align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid duplicating patented routes .
- Data Rigor : Use tools like PCA (principal component analysis) for multivariate data interpretation and report confidence intervals in kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
